molecular formula C22H25N3O6S B2833118 8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189963-94-7

8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2833118
CAS No.: 1189963-94-7
M. Wt: 459.52
InChI Key: WKYNNUUSCDFJGN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core that merges a piperidine and pyrrolidine ring. The substituents—2,5-dimethoxybenzenesulfonyl at position 8 and 4-methoxyphenyl at position 3—impart distinct electronic and steric properties.

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-29-16-6-4-15(5-7-16)20-21(26)24-22(23-20)10-12-25(13-11-22)32(27,28)19-14-17(30-2)8-9-18(19)31-3/h4-9,14H,10-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYNNUUSCDFJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The sulfonyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes key structural differences and their implications:

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Features Biological Activity References
Target Compound 8: 2,5-dimethoxybenzenesulfonyl; 3: 4-methoxyphenyl ~453.45* Sulfonyl group enhances polarity; methoxy groups improve solubility. Not explicitly reported; inferred potential for CNS or oncology targets. N/A
Compound A () 3: 4'-chloro-3'-fluoro-4-methylbiphenyl; 8: methoxy; 4: hydroxyl ~432.88 Halogenated biphenyl enhances lipophilicity; hydroxyl group increases hydrogen-bonding capacity. Antitumor activity (prophylaxis/therapy of tumors).
3-(4-Methylphenyl)-1,4,8-Triazaspiro[...] () 3: 4-methylphenyl; 8: unsubstituted 243.31 Methyl group increases hydrophobicity; lack of sulfonyl reduces polarity. Research use only (no therapeutic data).
8-(3-Methoxybenzoyl)-3-(3-Methylphenyl)-[...] () 8: 3-methoxybenzoyl; 3: 3-methylphenyl 377.44 Benzoyl group less electron-withdrawing than sulfonyl; methylphenyl reduces steric hindrance. Screening compound (no reported bioactivity).
3-(4-Bromophenyl)-8-[(2-Chlorophenyl)methyl]-[...] () 3: 4-bromophenyl; 8: 2-chlorobenzyl ~445.79* Heavy halogens (Br, Cl) enhance halogen bonding; benzyl group adds steric bulk. Unknown; likely impacts pharmacokinetics.

Physicochemical and Pharmacological Properties

  • Solubility : The target compound’s 2,5-dimethoxybenzenesulfonyl group balances hydrophilicity (via sulfonyl) and lipophilicity (via methoxy), whereas ’s 4-methylphenyl analog is more hydrophobic, limiting aqueous solubility .
  • Bioactivity : Compound A’s hydroxyl and halogenated biphenyl moieties are critical for its antitumor mechanism, possibly via kinase inhibition or DNA intercalation. The target compound’s methoxy and sulfonyl groups may favor different targets, such as serotonin receptors or proteases.

Notes

  • Compounds like those in are labeled for research only, emphasizing the need for preclinical profiling before therapeutic application.
  • Structural modifications (e.g., sulfonyl vs. benzoyl) significantly alter electronic properties, necessitating tailored computational modeling (e.g., SHELX or WinGX for crystallography) to predict binding modes.

Biological Activity

The compound 8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H22N4O5S
Molecular Weight 402.47 g/mol
CAS Number 1189879-43-3

Biological Activity

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on different biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, studies have shown that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest: Compounds similar to this one have been observed to cause cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells.
  • Induction of Apoptosis: The compound may activate caspase pathways, which are crucial for programmed cell death in cancer cells.

A study focusing on related triazole derivatives found that they effectively inhibited the growth of several cancer cell lines, suggesting a possible similar mechanism for the triazaspiro compound under consideration .

The mechanism of action for this compound likely involves interaction with specific molecular targets:

  • Inhibition of Kinases: The compound may inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression: It could also affect transcription factors that regulate genes associated with apoptosis and cell cycle control.

Case Studies

Several case studies have highlighted the biological activity of structurally similar compounds:

  • Study on Triazole Derivatives:
    • A series of triazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines.
    • Results indicated that specific substituents significantly enhanced their anticancer activity compared to unsubstituted analogs .
  • Sulfonamide Compounds:
    • Research on sulfonamide derivatives demonstrated their ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth.
    • The findings suggest that incorporating sulfonyl groups can enhance biological activity .

Research Findings

Research findings suggest that the unique structural features of this compound contribute to its potential therapeutic effects:

  • In vitro Studies: Preliminary in vitro studies indicate significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • In vivo Studies: Animal model studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

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